3-(2-Methyl-indol-1-YL)-propan-1-OL
Overview
Description
3-(2-Methyl-indol-1-YL)-propan-1-OL is an organic compound that belongs to the class of indoles. Indoles are heterocyclic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of a methyl group at the second position of the indole ring and a propanol group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-indol-1-YL)-propan-1-OL typically involves the reaction of 2-methylindole with a suitable propanol derivative under specific conditions. One common method involves the use of 2-methylindole and 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-indol-1-YL)-propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of 3-(2-Methyl-indol-1-YL)-propanoic acid.
Reduction: Formation of 3-(2-Methyl-indol-1-YL)-propan-1-amine.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-(2-Methyl-indol-1-YL)-propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-indol-1-YL)-propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and require further research for detailed elucidation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-indol-1-YL)-propanoic acid
- 3-(2-Methyl-indol-1-YL)-propan-1-amine
- 3-(2-Methyl-indol-1-YL)-propylamine
Uniqueness
3-(2-Methyl-indol-1-YL)-propan-1-OL is unique due to its specific structural features, such as the presence of a propanol group attached to the indole ring. This structural uniqueness imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its specific reactivity and potential biological activities make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-(2-methylindol-1-yl)propan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-9-11-5-2-3-6-12(11)13(10)7-4-8-14/h2-3,5-6,9,14H,4,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMAYJADIOXKGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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